molecular formula C27H31N7O4 B11035868 1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)urea

1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B11035868
M. Wt: 517.6 g/mol
InChI Key: HIAIMJLPKGRICP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Pyrimidines are diazine compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 (1,3-diazine).
  • The pyrimidine nucleus plays a crucial role in biological molecules such as DNA, RNA, vitamins, and natural products.
  • Our compound of interest, “1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)urea,” combines pyrimidine and urea moieties.
  • Preparation Methods

  • Chemical Reactions Analysis

    • Compound 3 may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed from these reactions need further investigation.
  • Scientific Research Applications

    • In chemistry: Potential as a building block for more complex molecules.
    • In biology: Investigate its interactions with biomolecules (e.g., enzymes, receptors).
    • In medicine: Assess its pharmacological properties (e.g., anticancer, antibacterial).
    • In industry: Explore applications in materials science or catalysis.
  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets.
    • Further studies are needed to elucidate the precise pathways.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C27H31N7O4

    Molecular Weight

    517.6 g/mol

    IUPAC Name

    1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3-(3,4,5-trimethoxyphenyl)urea

    InChI

    InChI=1S/C27H31N7O4/c1-16-12-17(2)31-26(30-16)33-25(28-11-10-18-15-29-21-9-7-6-8-20(18)21)34-27(35)32-19-13-22(36-3)24(38-5)23(14-19)37-4/h6-9,12-15,29H,10-11H2,1-5H3,(H3,28,30,31,32,33,34,35)

    InChI Key

    HIAIMJLPKGRICP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)NC4=CC(=C(C(=C4)OC)OC)OC)C

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.